7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is a compound of significant interest in medicinal chemistry, particularly due to its potential applications in pharmacology. This compound is classified as a quinolone derivative, characterized by its bicyclic structure which includes a quinoline core and a hydroxyl group at the 7-position. The compound is notable for its role as an intermediate in the synthesis of various pharmaceuticals, including antipsychotic agents.
The primary source of 7-hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is through synthetic methods that utilize readily available starting materials. For instance, one method involves the esterification of resorcinol with 3-chloropropionyl chloride followed by intramolecular Friedel-Crafts alkylation and subsequent aminolysis . This approach highlights the compound's accessibility for further chemical modifications and applications in drug development.
This compound falls under the category of dihydroquinolinones, which are recognized for their diverse biological activities. It is specifically classified as a hydroxyquinolinone, indicating the presence of both a hydroxyl group and a quinolone structure. Its structural features contribute to its reactivity and potential therapeutic effects.
The synthesis of 7-hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one has been achieved through several methods:
The molecular structure of 7-hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one consists of a fused bicyclic system featuring:
This configuration contributes to its unique chemical properties and biological activities.
The molecular formula for this compound is , with a molecular weight of approximately 201.24 g/mol. The compound exhibits specific spectral characteristics that can be elucidated through techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one participates in various chemical reactions due to its functional groups:
The versatility of this compound allows it to serve as a precursor for synthesizing more complex molecules through various organic transformations such as oxidation and substitution reactions.
The mechanism by which 7-hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one exerts its biological effects involves:
Quantitative studies have demonstrated that certain derivatives exhibit significant binding affinities comparable to established inhibitors in pharmacological studies.
7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one typically appears as a yellow solid with moderate solubility in organic solvents like methanol and ethanol.
The compound is stable under standard laboratory conditions but may undergo degradation when exposed to strong acids or bases. Its reactivity profile makes it suitable for further modifications that enhance its pharmacological properties.
This compound has several important applications in scientific research:
The development of 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one is rooted in the rich history of quinolinone chemistry. Early quinolone antibiotics like nalidixic acid (1960s) demonstrated the therapeutic potential of this core scaffold but faced challenges with bacterial resistance and pharmacokinetic limitations. The structural evolution towards partially saturated variants, such as dihydroquinolinones, aimed to enhance target affinity and physicochemical properties [4] [9].
The specific introduction of the 4,4-dimethyl moiety represents a strategic innovation to restrict conformational flexibility and influence ring puckering, potentially enhancing binding pocket complementarity in biological targets. Concurrently, the 7-hydroxy group was incorporated to mimic phenolic pharmacophores found in natural products and tyrosine kinase inhibitors, facilitating hydrogen bonding with target proteins [2] [10]. Synthetic access to this compound relies on classical cyclization strategies:
Table 1: Key Synthetic Routes to 7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one
Method | Starting Materials | Key Conditions | Advantages/Limitations |
---|---|---|---|
Conrad-Limpach-Knorr | 4-Aminophenol + Ethyl 3,3-dimethylacetoacetate | High temp. (>200°C), Solventless | High yield potential; Harsh conditions may limit functional group tolerance |
PPA Cyclization | 4-(4-Hydroxyphenyl)-4-methylpentanoic acid | PPA, 100-120°C, 30-60 min | Milder than acid-catalyzed fusion; Requires acid-stable precursors |
Gould-Jacobs Modification | Ethyl (4-aminophenoxy)acetate + DMAD* | Microwave, DMF, Base | Faster, higher-yielding; May require protecting groups for phenol |
*DMAD = Dimethyl acetylenedicarboxylate [4] [7] [9].
7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one (Molecular Formula: C₁₁H₁₃NO₂; MW: 191.23 g/mol) belongs to the 3,4-dihydro-2-quinolone subclass, distinct from fully aromatic quinolones and 4-quinolones. Its structure features:
Table 2: Structural Comparison of Key Dihydroquinolinone Derivatives
Compound Name | CAS Number | Molecular Formula | Molecular Weight | Key Substituents | Structural Features |
---|---|---|---|---|---|
7-Hydroxy-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one | 156937-40-5 | C₁₁H₁₃NO₂ | 191.23 | 7-OH, 4,4-(CH₃)₂ | Sterically constrained C4, Phenolic OH |
7-Hydroxy-3,4-dihydroquinolin-2(1H)-one (Carbostyril 124) | 22246-18-0 | C₉H₉NO₂ | 163.17 | 7-OH | Flexible C4, Phenolic OH |
6-Hydroxy-3,4-dihydroquinolin-2(1H)-one | Not Provided | C₉H₉NO₂ | 163.17 | 6-OH | Flexible C4, Meta-positioned phenolic OH |
3,4-Dihydro-1H-quinolin-2-one (Base scaffold) | 3738-80-1 | C₉H₉NO | 147.17 | None | Flexible, unsubstituted core |
Spectroscopic characterization confirms the lactam carbonyl stretching frequency at ~1650-1680 cm⁻¹ (IR) and characteristic NMR shifts: carbonyl carbon at δ ~175-178 ppm (¹³C), C4 methyl protons as a singlet near δ 1.30 ppm (¹H), and aromatic protons indicative of para-substitution (e.g., doublets for H5/H6 and H8) [2] [5] [6]. The crystal structure of related dihydronaphthalenones suggests the gem-dimethyl groups induce significant non-planarity between the saturated ring and the aromatic system, a feature potentially crucial for binding specific protein pockets [7].
This compound serves as a versatile multifunctional building block in rational drug design, primarily leveraged for its potential to inhibit disease-relevant enzymes and pathways:
VEGFR2 Kinase Inhibition for Anti-Angiogenesis:Molecular docking studies position the 7-hydroxy-4,4-dimethyl analog favorably within the ATP-binding site of VEGFR2 kinase. The phenolic oxygen forms critical hydrogen bonds with key residues (e.g., Glu885, Asp1046), while the dimethyl-substituted ring occupies a hydrophobic pocket (e.g., Leu840, Val848). This interaction profile mimics established TKIs like sorafenib but with potentially improved physicochemical properties for CNS penetration. Analogues derived from this core demonstrate potent inhibition of VEGF-induced endothelial cell proliferation and significant anti-proliferative effects in glioblastoma (GBM) cell lines (U87-MG, U138-MG), with IC₅₀ values often significantly lower than temozolomide (e.g., compound 4m: IC₅₀ = 4.20 μM) [10].
Bcl-2 Family Protein Modulation:Structural analogs, particularly those incorporating hydrophobic extensions, show promise as inhibitors of anti-apoptotic proteins like Bcl-2 and Bcl-xL. The dimethyl-substituted core provides a rigid hydrophobic platform mimicking native BH3 domain interactions, while the 7-OH group allows for further derivatization (e.g., etherification, sulfonation) to enhance affinity or solubility. In silico studies suggest binding affinities (Kᵢ) in the low micromolar range for optimized derivatives [7].
Antimicrobial & Antiparasitic Scaffold Development:While less prominent than its anticancer applications, the core structure serves as a starting point for novel anti-infectives. Hybridization strategies link the 7-OH position (via ether or ester linkages) to known antimicrobial pharmacophores (e.g., azoles, fluoroquinolones), leveraging the potential for enhanced membrane penetration conferred by the dimethyl group's lipophilicity. Preliminary screening against resistant bacterial strains and Plasmodium species shows promising activity (MICs 2-16 μg/mL for select hybrids) [4] [9].
Table 3: Impact of Substituents on Biological Activity of Dihydroquinolinone Core (Selected Examples)
Core Structure | R⁷ Substituent | Key Biological Activity | Potency (e.g., IC₅₀, Kᵢ) | Proposed Mechanism/Target |
---|---|---|---|---|
7-Hydroxy-4,4-dimethyl- (Core) | OH | Moderate VEGFR2 inhibition | ~15-25 μM (docking score) | ATP-binding site competitor |
Derivative 4m [10] | O-CH₂-C(O)-NH-N=CH-Pyridyl | High Anti-GBM activity | 4.20 μM (U87-MG) | VEGFR2 / STAT3 inhibition |
Derivative 4u [10] | O-CH₂-C(O)-NH-N=CH-Thienyl | Anti-proliferative (GBM) | 7.96 μM (U87-MG) | VEGFR2 inhibition, Apoptosis induction |
Derivative (Bcl-2 Inhibitor) [7] | O-CH₂-COOH | Bcl-2/Bcl-xL binding | Kᵢ ~ 8.5 μM (Bcl-2) | Disruption of Bcl-2/Bax interaction |
The compound's drug-like properties (cLogP ~2.1, TPSA ~46 Ų, HBD=2, HBA=3) suggest favorable permeability and potential for BBB penetration, a critical factor for CNS targets like GBM. Computational ADME predictions indicate moderate aqueous solubility (LogS ~ -3.8) suitable for oral formulation and low predicted CYP450 inhibition risk [10]. Its primary value lies as a synthetic intermediate for generating diverse libraries via:
CAS No.: 27668-52-6
CAS No.: 13983-27-2
CAS No.: 8006-58-4
CAS No.: 1976-85-8
CAS No.: 53938-08-2
CAS No.: 949092-65-3